1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one
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Overview
Description
1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound .
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one involves several steps. One common method includes the selective fluorination of pyridine derivatives. The reaction conditions typically involve the use of a base to facilitate the fluorination process .
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Industry: Fluorinated pyridines are used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)-2-methylpropan-1-one can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3,5-Difluoropyridine
These compounds share similar fluorination patterns but differ in their substitution positions on the pyridine ring . The unique position of the fluorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9(12)7-3-4-11-5-8(7)10/h3-6H,1-2H3 |
InChI Key |
UNCIBLUIWRAZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
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